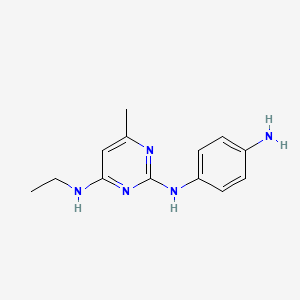

N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine

Description

N2-(4-Aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by a 6-methylpyrimidine core substituted at the N2 and N4 positions with a 4-aminophenyl group and an ethyl group, respectively. This compound is part of a broader class of diaminopyrimidines, which are widely studied for their biological and pharmacological properties, including kinase inhibition and antimicrobial activity . The synthesis typically involves coupling reactions, such as those mediated by PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dry N,N-dimethylformamide, as reported in methods for analogous compounds .

Properties

IUPAC Name |

2-N-(4-aminophenyl)-4-N-ethyl-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-3-15-12-8-9(2)16-13(18-12)17-11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMYSJAMLSAIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with ethylamine under controlled conditions to form an intermediate. This intermediate is then subjected to cyclization with methylpyrimidine derivatives to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine .

Chemical Reactions Analysis

Types of Reactions

N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine and related compounds:

Key Observations

Substituent Effects on Bioactivity: The ethyl group at N4 in the target compound offers a balance between steric hindrance and hydrophobicity compared to bulkier groups like phenyl (as in ) or isopropyl (as in ). This may influence receptor binding in kinase inhibition .

Crystallographic and Supramolecular Behavior: Unlike 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine, which forms hydrogen-bonded chains via amino and annular N atoms , the target compound’s 4-aminophenyl group may facilitate extended π-π stacking or intermolecular hydrogen bonds, though crystallographic data for the latter is absent in the evidence.

Synthetic Accessibility :

- The use of PyBOP-mediated coupling for analogous compounds suggests efficient synthetic routes for the target molecule. However, N4-ethyl substitution may require optimized conditions compared to N4-aryl or N4-cyclopropyl derivatives (e.g., ).

Biological Activity Trends: While direct biological data for the target compound is lacking, structurally related pyrimidines exhibit diverse activities. For example, fluorophenyl and methoxyphenyl derivatives show antibacterial action , whereas pyrrolo[2,3-d]pyrimidines (e.g., ) demonstrate kinase inhibition. The target’s 4-aminophenyl group aligns with motifs seen in kinase-targeting molecules .

Biological Activity

N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique structural features contribute to its significant biological activity, particularly in medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, synthesis, and potential therapeutic applications.

Biological Activity

Research indicates that N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine exhibits notable biological activities, particularly against the malaria-causing parasite Plasmodium falciparum . The compound's structural characteristics suggest potential interactions with various biological targets, including enzymes involved in nucleic acid metabolism.

Antimicrobial and Antiparasitic Activity

The compound has shown significant activity against Plasmodium falciparum, indicating its potential as an antimalarial agent. The mechanism of action may involve interference with the parasite's metabolic pathways, although further studies are needed to elucidate these interactions comprehensively .

Synthesis

The synthesis of N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine typically involves several key steps in organic chemistry. These steps include:

- Formation of the Pyrimidine Ring : Utilizing appropriate precursors to create the pyrimidine structure.

- Substitution Reactions : Introducing the ethyl and amino groups through nucleophilic substitution reactions.

- Purification : Isolating the final product through recrystallization or chromatography techniques.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine, a comparison with other structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N2,N4-diphenylpyrimidine-2,4-diamine | Two phenyl groups | Antiproliferative activity | Dual aromatic substitution increases stability |

| 6-Methyl-N4-(p-tolyl)pyrimidine-2,4-diamine | Methyl and tolyl substitutions | Moderate antibacterial activity | Less polar than the target compound |

| N-(3-Aminophenyl)-N'-phenylurea | Urea linkage | Anticancer properties | Different functional group leading to varied activity |

The unique combination of an ethyl group and multiple amino functionalities in N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine enhances its solubility and reactivity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have evaluated the biological effects of various derivatives related to N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine. For instance:

- Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .

- Antimicrobial Properties : In vitro studies have shown that certain pyrimidine derivatives exhibit antimicrobial and antibiofilm activities against various pathogens .

- Mechanistic Studies : Investigations into the compound's interactions with DNA and other cellular components have provided insights into its potential genotoxic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where a chloropyrimidine intermediate reacts with 4-aminophenylamine and ethylamine under reflux in ethanol. Purity optimization involves recrystallization (e.g., using methanol/ethyl acetate mixtures) and chromatography (silica gel, CHCl₃/MeOH eluent). Analytical validation via HPLC (≥99% purity) and NMR (confirming substituent positions) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm), NH₂ groups (δ 5.5–6.5 ppm), and methyl/ethyl signals (δ 1.0–2.5 ppm).

- ¹³C NMR : Confirm pyrimidine carbons (δ 150–160 ppm) and aliphatic carbons (δ 10–40 ppm).

- HRMS : Validate molecular formula (e.g., C₁₃H₁₆N₆).

- HPLC : Ensure purity and retention time consistency .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or A549). Use IC₅₀ calculations (e.g., 10–20 µM range) to assess potency. Parallel antimicrobial testing (MIC against E. coli or S. aureus) and anti-inflammatory assays (TNF-α/IL-6 inhibition) provide a multi-target profile .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?

- Methodological Answer :

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance kinase binding affinity.

- Side Chain Modification : Replace ethyl with cyclopropyl to improve metabolic stability.

- Bioisosteric Replacement : Swap the pyrimidine core with triazine to assess potency shifts. Validate via kinase inhibition assays (Aurora kinase IC₅₀ < 50 nM) and molecular docking studies .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration).

- Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM).

- Mechanistic Follow-Up : If antiplasmodial activity conflicts, perform Plasmodium lactate dehydrogenase (pLDH) assays to confirm erythrocytic stage specificity .

Q. How can researchers design a robust protocol for studying its mechanism of action in cancer cells?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Protein Interaction : Use pull-down assays with biotinylated probes to isolate binding targets (e.g., Aurora kinases).

- Functional Validation : CRISPR knockout of suspected targets (e.g., AURKA) to confirm phenotype rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.